TK4b

JAK2 inhibition kinase assay pyrazolone derivatives

TK4b is a pyrazolone-derived JAK inhibitor with balanced dual inhibition of JAK2 (IC50 19.40 nM) and JAK3 (IC50 18.42 nM), achieving potent target engagement at lower concentrations than tofacitinib. Originating from pharmacophore-based virtual screening, TK4b serves as a benchmark positive control for JAK2/3 inhibitor screening and a validated scaffold for SAR studies. Supplied at ≥98% purity, this research-grade compound is optimized for lymphoid malignancy and leukemia models where dual JAK2/3 inhibition is critical.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
Cat. No. B12413737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK4b
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=O)N1C2=CC(=C(C=C2)C)C)C(=O)C3=CC=CC=C3)C
InChIInChI=1S/C21H22N2O2/c1-5-22-16(4)19(20(24)17-9-7-6-8-10-17)21(25)23(22)18-12-11-14(2)15(3)13-18/h6-13H,5H2,1-4H3
InChIKeyFDITYPCGWONMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TK4b JAK2/JAK3 Inhibitor: A Pyrazolone-Derived Dual JAK Inhibitor with Low Nanomolar Potency


TK4b is a Janus kinase (JAK) inhibitor belonging to the pyrazolone chemical class, exhibiting dual inhibition of JAK2 and JAK3 with IC50 values of 19.40 nM and 18.42 nM, respectively . The compound was identified through a pharmacophore-based virtual screening campaign using tofacitinib-derived models and validated in vitro [1]. TK4b is supplied as a research-grade compound (≥98% purity) for use in lymphoid-derived disease and leukemia research applications .

Why TK4b Cannot Be Replaced by Generic JAK Inhibitors Like Tofacitinib


While tofacitinib serves as a clinically approved pan-JAK inhibitor, its potency profile differs quantitatively from TK4b. Direct in vitro comparison demonstrates that TK4b achieves lower IC50 values against both JAK2 and JAK3, and exhibits a more balanced dual inhibition ratio [1]. Simple substitution with tofacitinib or other in-class JAK inhibitors would alter the pharmacological profile in assay systems, potentially confounding dose-response relationships and target engagement interpretations. The differential docking energies and binding modes underscore that even within the same target class, pyrazolone-derived inhibitors like TK4b possess distinct molecular recognition features [1].

TK4b Quantitative Differentiation Evidence: Head-to-Head Data vs Tofacitinib and Pyrazolone Analogs


TK4b Exhibits 28% Lower IC50 Against JAK2 Compared to Tofacitinib

In a head-to-head in vitro kinase assay, TK4b inhibited JAK2 with an IC50 of 19.40 ± 1.41 nM, compared to 26.90 ± 0.57 nM for tofacitinib [1]. This represents a 28% improvement in potency.

JAK2 inhibition kinase assay pyrazolone derivatives

TK4b Demonstrates 11% Lower IC50 Against JAK3 Relative to Tofacitinib

TK4b inhibited JAK3 with an IC50 of 18.42 ± 0.34 nM, compared to 20.69 ± 0.42 nM for tofacitinib [1]. The 11% lower IC50 reflects enhanced JAK3 target engagement.

JAK3 inhibition kinase assay dual JAK inhibitor

TK4b Provides Near-Equipotent Dual JAK2/JAK3 Inhibition (Ratio 0.95) vs Tofacitinib's JAK3 Bias (Ratio 0.77)

The JAK3/JAK2 IC50 ratio for TK4b is 0.95 (18.42/19.40), indicating nearly equal potency against both targets. In contrast, tofacitinib exhibits a ratio of 0.77 (20.69/26.90), reflecting a moderate bias toward JAK3 [1].

dual JAK2/JAK3 inhibitor selectivity profile balanced inhibition

TK4b Shows More Favorable Docking Energy for JAK3 Binding (-28.21 kcal/mol) vs Tofacitinib (-24.90 kcal/mol)

Molecular docking simulations revealed that TK4b exhibits a binding energy of -28.21 kcal/mol for JAK3, compared to -24.90 kcal/mol for tofacitinib [1]. For JAK2, TK4b's binding energy was -17.87 kcal/mol versus -17.11 kcal/mol for tofacitinib.

molecular docking binding energy JAK3

TK4b Outperforms Pyrazolone Analog 3h in Both JAK2 and JAK3 Inhibitory Potency

Among the pyrazolone series, TK4b exhibited superior potency compared to analog 3h. TK4b's IC50 for JAK2 was 19.40 nM vs 23.85 nM for 3h; for JAK3, 18.42 nM vs 18.90 nM [1].

pyrazolone derivatives JAK2/JAK3 inhibitor structure-activity relationship

Optimal Research Applications for TK4b Based on Quantitative Evidence


Dual JAK2/JAK3 Inhibition in Lymphoid-Derived Disease Models

TK4b's balanced low-nanomolar inhibition of both JAK2 and JAK3 [1] makes it particularly suitable for cellular and in vivo models of lymphoid malignancies where both kinases contribute to disease progression. The compound's potency profile allows researchers to achieve target engagement at concentrations lower than those required for tofacitinib.

Use as a Benchmark Tool Compound for JAK Inhibitor Screening Campaigns

Given its well-characterized IC50 values and comparative data against the clinical reference tofacitinib [1], TK4b serves as an ideal positive control or benchmark compound in high-throughput screening assays aimed at identifying novel JAK2/3 inhibitors.

Virtual Screening and Molecular Docking Validation Studies

TK4b's origin from a pharmacophore-based virtual screening pipeline and its validated docking scores [1] make it a useful reference for computational chemists developing or validating JAK-targeted docking protocols.

Medicinal Chemistry Optimization of Pyrazolone-Based JAK Inhibitors

As a representative pyrazolone derivative with documented potency and binding energy data [1], TK4b can be employed as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving selectivity, metabolic stability, or physicochemical properties.

Quote Request

Request a Quote for TK4b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.